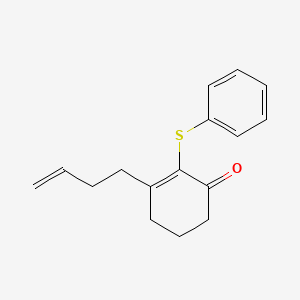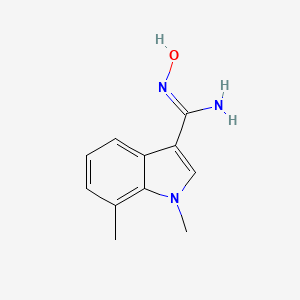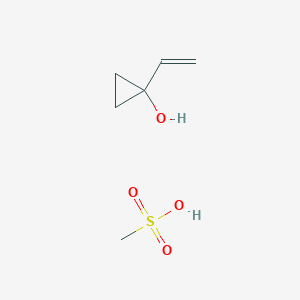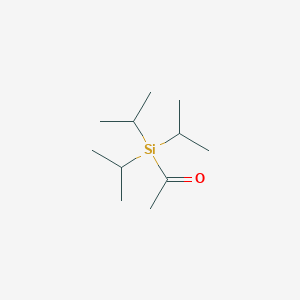![molecular formula C15H15NO4 B14281570 2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 138040-06-9](/img/structure/B14281570.png)
2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is a complex organic compound with a unique structure that includes a nitro group, an allyloxy group, and a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves multiple steps, starting with the preparation of the biphenyl core. The nitro group is introduced through nitration reactions, while the allyloxy group is added via etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The allyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyloxy group may also play a role in modulating the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitro-substituted biphenyl derivatives and allyloxy-substituted aromatic compounds. Examples include:
- 2’-Nitro-4,5-dihydro[1,1’-biphenyl]-2(3H)-one
- 6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one
Uniqueness
What sets 2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a nitro group and an allyloxy group in the same molecule allows for diverse chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
138040-06-9 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)-3-prop-2-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C15H15NO4/c1-2-10-20-14-9-5-8-13(17)15(14)11-6-3-4-7-12(11)16(18)19/h2-4,6-7H,1,5,8-10H2 |
InChI-Schlüssel |
HUVZZXCXTUONAA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C(=O)CCC1)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)



![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)




![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)


